molecular formula C12H10FN3 B8698930 5-(4-amino-3-fluorophenyl)-1-methyl-1H-pyrrole-2-carbonitrile CAS No. 921631-38-1

5-(4-amino-3-fluorophenyl)-1-methyl-1H-pyrrole-2-carbonitrile

Cat. No. B8698930
CAS No.: 921631-38-1
M. Wt: 215.23 g/mol
InChI Key: OGFHZLPBRQKMLY-UHFFFAOYSA-N
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Patent
US07297713B2

Procedure details

4-Bromo-2-fluoroaniline (2.42 g, 12.8 mmol), 1-methyl-5-cyano-2-pyrroleboronic acid (2.3 g, 15.3 mmol), KF (2.45 g, 42.2 mmol), and Pd2(dba)3 (147 mg, 0.16 mmol) were added to a 100 mL round bottom flask under nitrogen. The flask was sealed and purged with nitrogen for 5 min. THF (32 mL) was added and the mixture was purged with nitrogen for an additional 5 min. A solution of tri-t-butylphosphine (10 wt % in hexanes) (0.95 mL, 0.32 mmol) was added via syringe and the mixture was stirred vigorously at 25° C. for 5 h. The mixture was diluted with 250 mL of EtOAc, filtered through a plug of silica gel, washed through with 200 mL of EtOAc and concentrated to give a crude brown/black semi-solid. Purification by flash chromatography (20% acetone/hexane) afforded 5-(4-amino-3-fluorophenyl)-1-methyl-1H-pyrrole-2-carbonitrile (0.76 g) as an off-white solid.
Quantity
2.42 g
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step One
Name
Quantity
2.45 g
Type
reactant
Reaction Step One
Quantity
147 mg
Type
catalyst
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step Two
Quantity
0.95 mL
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[C:4]([F:9])[CH:3]=1.[CH3:10][N:11]1[C:15]([C:16]#[N:17])=[CH:14][CH:13]=[C:12]1B(O)O.[F-].[K+]>CCOC(C)=O.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].C(P(C(C)(C)C)C(C)(C)C)(C)(C)C>[NH2:6][C:5]1[CH:7]=[CH:8][C:2]([C:12]2[N:11]([CH3:10])[C:15]([C:16]#[N:17])=[CH:14][CH:13]=2)=[CH:3][C:4]=1[F:9] |f:2.3,5.6.7.8.9|

Inputs

Step One
Name
Quantity
2.42 g
Type
reactant
Smiles
BrC1=CC(=C(N)C=C1)F
Name
Quantity
2.3 g
Type
reactant
Smiles
CN1C(=CC=C1C#N)B(O)O
Name
Quantity
2.45 g
Type
reactant
Smiles
[F-].[K+]
Name
Quantity
147 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
Step Two
Name
Quantity
250 mL
Type
solvent
Smiles
CCOC(=O)C
Step Three
Name
Quantity
0.95 mL
Type
catalyst
Smiles
C(C)(C)(C)P(C(C)(C)C)C(C)(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred vigorously at 25° C. for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The flask was sealed
CUSTOM
Type
CUSTOM
Details
purged with nitrogen for 5 min
Duration
5 min
ADDITION
Type
ADDITION
Details
THF (32 mL) was added
CUSTOM
Type
CUSTOM
Details
the mixture was purged with nitrogen for an additional 5 min
Duration
5 min
FILTRATION
Type
FILTRATION
Details
filtered through a plug of silica gel
WASH
Type
WASH
Details
washed through with 200 mL of EtOAc
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a crude brown/black semi-solid
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography (20% acetone/hexane)

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
NC1=C(C=C(C=C1)C1=CC=C(N1C)C#N)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.76 g
YIELD: CALCULATEDPERCENTYIELD 27.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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